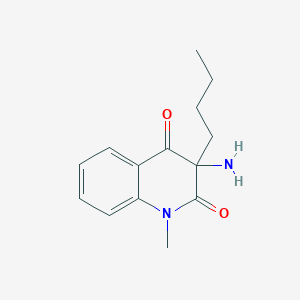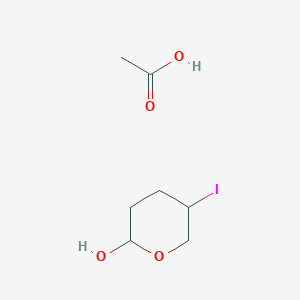![molecular formula C11H8BrClN2O B12584732 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 642491-93-8](/img/structure/B12584732.png)
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a pyrroloquinazoline core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrroloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and mechanisms due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: This compound shares similar halogenation but differs in the core structure.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar pyrrolo core but differ in their substitution patterns and biological activities.
Uniqueness
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific combination of bromine and chlorine atoms on the pyrroloquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
642491-93-8 |
|---|---|
Fórmula molecular |
C11H8BrClN2O |
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2 |
Clave InChI |
GVRUQRIQOVZYRY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile)](/img/structure/B12584650.png)
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)

![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)
![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)


![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)

![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)

